molecular formula C24H18BrClN4O3 B12048302 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12048302
M. Wt: 525.8 g/mol
InChI Key: IFFRDSYIQYZCDK-UVHMKAGCSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H18BrClN4O3 and a molecular weight of 525.793 . This compound is notable for its unique structure, which includes a pyrazole ring, a brominated hydroxyphenyl group, and a chlorobenzyl ether moiety. It is often used in scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C24H18BrClN4O3

Molecular Weight

525.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18BrClN4O3/c25-17-9-10-22(31)16(11-17)13-27-30-24(32)21-12-20(28-29-21)18-6-2-4-8-23(18)33-14-15-5-1-3-7-19(15)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+

InChI Key

IFFRDSYIQYZCDK-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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